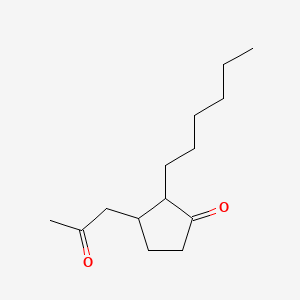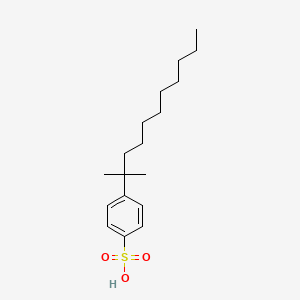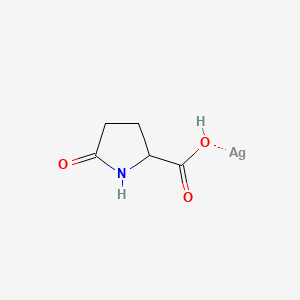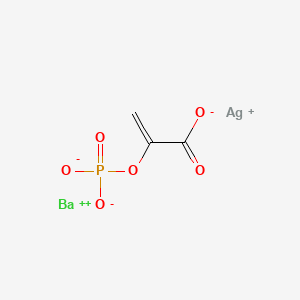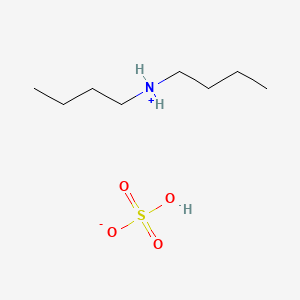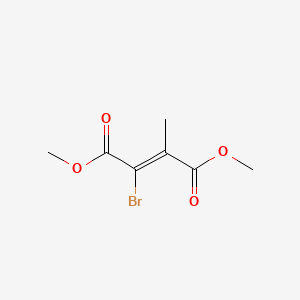
Docosyl hydrogen fumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Docosyl hydrogen fumarate is an organic compound with the molecular formula C26H48O4 It is a derivative of fumaric acid, where one of the hydrogen atoms is replaced by a docosyl group (a 22-carbon aliphatic chain)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Docosyl hydrogen fumarate can be synthesized through the esterification of fumaric acid with docosanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and efficient separation techniques, such as distillation and crystallization, ensures the production of high-quality this compound on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions: Docosyl hydrogen fumarate undergoes various chemical reactions, including:
Oxidation: The docosyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The fumarate moiety can be reduced to succinate derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Docosanoic acid and fumaric acid.
Reduction: Docosyl succinate.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Docosyl hydrogen fumarate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of copolymers with unique thermal and mechanical properties.
Materials Science: The compound is utilized in the development of advanced materials with specific functionalities, such as hydrophobic coatings and surfactants.
Biology and Medicine: Research is ongoing to explore its potential as a drug delivery agent and its role in biological systems.
Industrial Applications: It is used in the production of specialty chemicals and additives for various industrial processes.
Wirkmechanismus
The mechanism of action of docosyl hydrogen fumarate involves its interaction with cellular membranes and enzymes. The docosyl group imparts hydrophobic properties, allowing the compound to integrate into lipid bilayers and affect membrane fluidity. Additionally, the fumarate moiety can participate in redox reactions, influencing cellular metabolic pathways and signaling processes .
Vergleich Mit ähnlichen Verbindungen
Dimethyl fumarate: Used in the treatment of multiple sclerosis and psoriasis.
Diethyl fumarate: Known for its applications in polymer synthesis and as a plasticizer.
Disodium fumarate: Utilized in food and pharmaceutical industries as an additive.
Uniqueness of Docosyl Hydrogen Fumarate: this compound stands out due to its long aliphatic chain, which imparts unique hydrophobic properties and enhances its potential for use in materials science and polymer chemistry. Its ability to form stable copolymers with various monomers makes it a valuable compound for developing advanced materials with tailored properties .
Eigenschaften
CAS-Nummer |
45302-46-3 |
|---|---|
Molekularformel |
C26H48O4 |
Molekulargewicht |
424.7 g/mol |
IUPAC-Name |
(E)-4-docosoxy-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C26H48O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-30-26(29)23-22-25(27)28/h22-23H,2-21,24H2,1H3,(H,27,28)/b23-22+ |
InChI-Schlüssel |
RMLKCUDDJZHVOL-GHVJWSGMSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)/C=C/C(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



